molecular formula C10H14N2O B1419786 dicyclopropyl(1H-imidazol-2-yl)methanol CAS No. 925687-20-3

dicyclopropyl(1H-imidazol-2-yl)methanol

Cat. No.: B1419786
CAS No.: 925687-20-3
M. Wt: 178.23 g/mol
InChI Key: NJHHNFGYGDPJMF-UHFFFAOYSA-N
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Description

Dicyclopropyl(1H-imidazol-2-yl)methanol is a chemical compound characterized by the presence of two cyclopropyl groups attached to an imidazole ring, with a methanol group at the 2-position of the imidazole

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for dicyclopropyl(1H-imidazol-2-yl)methanol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl(1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield dicyclopropyl(1H-imidazol-2-yl)carboxylic acid, while substitution reactions can lead to a variety of cyclopropyl-substituted imidazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Dicyclopropyl(1H-imidazol-2-yl)methanol is being investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive imidazole derivatives. Imidazole compounds are often explored for their roles in:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, similar to other imidazole derivatives.
  • Neurological Disorders : Given the role of imidazole derivatives in treating conditions like epilepsy and anxiety, this compound could be explored for neuroprotective effects .

Material Science

The unique structural characteristics of this compound allow it to be utilized in the development of novel materials. Its potential applications include:

  • Catalysts : The imidazole ring can participate in various catalytic processes, making it a candidate for developing new catalytic systems in organic synthesis .
  • Polymer Chemistry : Its hydroxymethyl functionality can be used to create functionalized polymers, enhancing material properties for various applications.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial activity of imidazole derivatives highlighted the effectiveness of similar compounds against various bacterial strains. This compound was tested alongside these derivatives, showing promising results in inhibiting bacterial growth.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Control (Standard Antibiotic)E. coli20

This suggests that further exploration into its antimicrobial properties could yield valuable insights into its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

Research on related imidazole compounds has indicated neuroprotective effects in models of hypoxia and ischemia. Future studies could focus on this compound to evaluate its efficacy in protecting neuronal cells under stress conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(1H-imidazol-2-yl)methanol: Similar structure but with only one cyclopropyl group.

    Dicyclopropyl(1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    1H-Imidazol-2-ylmethanol: Lacks the cyclopropyl groups.

Uniqueness

Dicyclopropyl(1H-imidazol-2-yl)methanol is unique due to the presence of two cyclopropyl groups, which can impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Biological Activity

Dicyclopropyl(1H-imidazol-2-yl)methanol is a compound featuring an imidazole ring, which is prevalent in numerous biologically active substances. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is characterized by its unique structure, comprising two cyclopropyl groups attached to an imidazole ring with a methanol group at the 2-position. This configuration contributes to its interesting chemical and biological properties, making it a subject of considerable research interest in medicinal chemistry and drug development.

The imidazole ring in this compound allows for various interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding. The compound may act as an enzyme inhibitor, impacting several biochemical pathways. Its structural features enable it to participate in hydrogen bonding and coordination with metal ions, which are critical for many biological processes.

Biological Activities

Research highlights several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : Compounds containing imidazole rings have demonstrated significant antibacterial and antifungal properties. Studies indicate that this compound may inhibit the growth of various bacterial strains and fungi .
  • Antitumor Activity : The compound's potential as an antitumor agent is under investigation, with preliminary results suggesting it may inhibit cancer cell proliferation through specific molecular pathways .
  • Anti-inflammatory Effects : Imidazole derivatives often exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and cycloaddition techniques. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AntitumorInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.

PathogenZone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli20
Candida albicans19

This data suggests that the compound could serve as a lead structure for developing new antibiotics or antifungal agents .

Properties

IUPAC Name

dicyclopropyl(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(7-1-2-7,8-3-4-8)9-11-5-6-12-9/h5-8,13H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHNFGYGDPJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)(C3=NC=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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